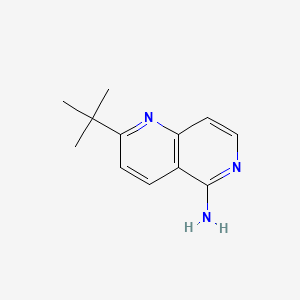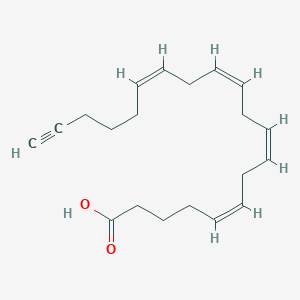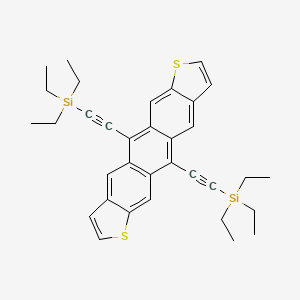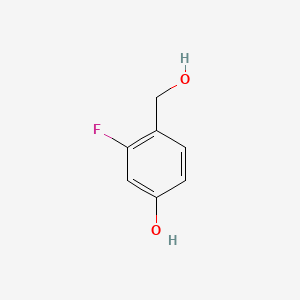
3-Oxo-posaconazole (3-oxo-1-piperazinyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound recognized as an impurity in the antifungal medication posaconazole. Posaconazole is a broad-spectrum triazole antifungal used to treat various fungal infections, including aspergillosis, candidiasis, and mucormycosis. The molecular formula of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is C37H40F2N8O5, and it has a molecular weight of 714.76 g/mol .
Applications De Recherche Scientifique
3-Oxo-posaconazole (3-oxo-1-piperazinyl) has several scientific research applications, including:
Antifungal Activity: The compound has been studied for its potential antifungal activity.
Impurity Analysis: The compound is primarily recognized as an impurity in posaconazole production.
Chemical Research: The compound’s structure and reactivity make it a valuable subject for chemical research, particularly in the study of triazole antifungals and their impurities.
Méthodes De Préparation
The preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) involves synthetic routes that are typically used in the production of posaconazole. The compound is formed as an impurity during the manufacturing process of posaconazole. Specific synthetic routes and reaction conditions for the preparation of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) are not widely documented, as it is primarily an impurity rather than a target compound for industrial production.
Analyse Des Réactions Chimiques
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Mécanisme D'action
The mechanism of action of 3-Oxo-posaconazole (3-oxo-1-piperazinyl) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. posaconazole, the parent compound, exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
3-Oxo-posaconazole (3-oxo-1-piperazinyl) can be compared with other similar compounds, particularly other impurities and analogs of posaconazole. Some similar compounds include:
Posaconazole: The parent compound, a broad-spectrum triazole antifungal.
Other Triazole Antifungals: Compounds such as fluconazole, itraconazole, and voriconazole, which share similar antifungal mechanisms but differ in their chemical structures and spectrum of activity.
Posaconazole Impurities: Other impurities formed during the production of posaconazole, which may have similar chemical structures but different properties and activities.
Propriétés
Numéro CAS |
357189-94-7 |
|---|---|
Formule moléculaire |
C37H40F2N8O5 |
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
Clé InChI |
ZZDLBPMUUVZXAY-UZGSICAYSA-N |
SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES isomérique |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canonique |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonymes |
2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-3-oxo-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-t |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)




![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)



